

# Technical Guide: Spectroscopic Profiling of 4-Chloro-6-methyl-3-nitroquinoline

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## Compound of Interest

Compound Name: 4-Chloro-6-methyl-3-nitroquinoline

Cat. No.: B8815945

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## Core Profile & Significance

**4-Chloro-6-methyl-3-nitroquinoline** is a highly functionalized heterocycle used primarily as a scaffold for nucleophilic aromatic substitution (

). The presence of the electron-withdrawing nitro group at C3 and the chloro group at C4 creates a "push-pull" electronic environment, making the C4 position highly reactive toward amines and thiols.

- CAS Number: 99010-06-7<sup>[1]</sup>
- Molecular Formula:  
<sup>[1]</sup>
- Molecular Weight: 222.63 g/mol
- Physical State: Pale yellow to off-white solid
- Solubility: Soluble in

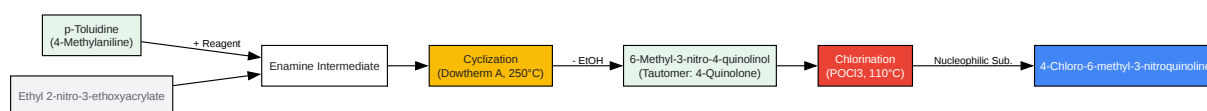
, DMSO, DMF; sparingly soluble in alcohols.

## Synthetic Pathway & Structural Logic

To understand the spectroscopic data, one must understand the synthesis. The presence of the 6-methyl group originates from the p-toluidine starting material, while the 3-nitro and 4-chloro functionalities are introduced sequentially.

## Synthesis Workflow

The standard industrial preparation follows a modified Gould-Jacobs or ethoxymethylene malonate route, followed by chlorination.



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Figure 1: Synthetic route to **4-Chloro-6-methyl-3-nitroquinoline**. The transformation of the 4-hydroxy tautomer to the 4-chloro derivative is the critical step defined by spectroscopic changes.

## Spectroscopic Analysis (NMR, MS, IR)[2][3]

### A. Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

The

<sup>1</sup>H NMR spectrum is characterized by the deshielding effects of the nitro group and the specific substitution pattern of the quinoline ring.

Solvent:

or

Reference: TMS (0.00 ppm)

Proton Position	Shift ( , ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H-2	9.15 – 9.30	Singlet (s)	-	Most Deshielded: Alpha to Nitrogen and beta to the electron-withdrawing group. Characteristic of 3-nitroquinolines.
H-8	8.05 – 8.15	Doublet (d)		Ortho coupling to H-7. Relatively deshielded by the ring nitrogen.
H-5	8.00 – 8.10	Singlet (s) or d		Meta coupling to H-7. Shielded slightly by the ortho-methyl but deshielded by the peri-chloro group.
H-7	7.65 – 7.75	dd		Doublet of doublets due to ortho (H-8) and meta (H-5) coupling.
-CH	2.55 – 2.65	Singlet (s)	-	6-Methyl group. Typical aromatic methyl shift.

Key Diagnostic Feature: The disappearance of the broad exchangeable proton signal (

) from the precursor (6-methyl-3-nitro-4-quinolinol) at

ppm confirms successful chlorination.

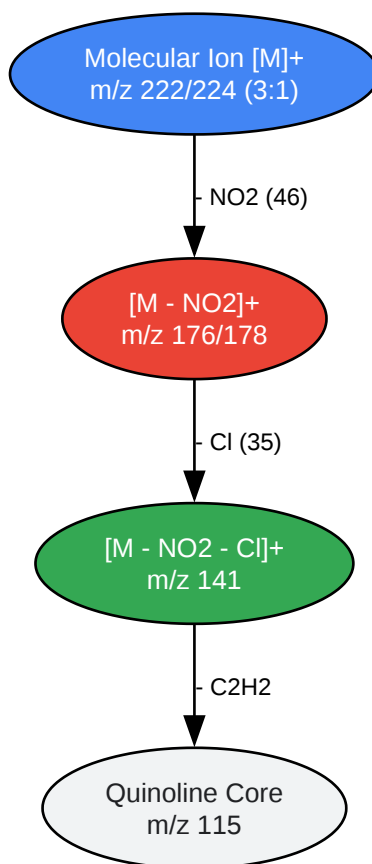
## B. Mass Spectrometry (MS)

The mass spectrum provides confirmation of the chlorine isotope pattern and the nitro group fragmentation.

- Ionization Mode: ESI (+) or EI (70 eV)
- Molecular Ion (  
):
  - 222.0 (  
isotope, 100%)
  - 224.0 (  
isotope, ~33%)
  - Observation: A distinct 3:1 ratio for the molecular ion cluster confirms the presence of one chlorine atom.

Fragmentation Pathway (EI):

- : Loss of the nitro group (46 Da) results in a peak at  
176/178.
- : Subsequent loss of chlorine (35 Da) leads to the quinoline core fragment at  
141.



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Figure 2: Proposed mass spectrometric fragmentation pathway for **4-Chloro-6-methyl-3-nitroquinoline**.

## C. Infrared Spectroscopy (FT-IR)

IR is used primarily to verify the functional groups (Nitro, Chloro) and the absence of the Hydroxyl/Carbonyl stretch of the starting material.

- C-H Stretch (Aromatic): 3050 – 3100 cm  
(Weak).
- Asymmetric Stretch: 1530 – 1545 cm  
(Strong, diagnostic).
- Symmetric Stretch: 1340 – 1360 cm

(Strong).

- C=C / C=N (Quinoline Ring): 1610, 1580 cm

.

- C-Cl Stretch: 700 – 780 cm

(Medium/Strong).

- Absence Check: Ensure no broad band at 3200–3400 cm

(OH) or strong band at 1650–1680 cm

(Amide C=O), which would indicate unreacted 4-quinolinol.

## Experimental Protocol: Chlorination

Self-Validating Protocol for the synthesis of the target compound from its hydroxy precursor.

Reagents:

- 6-Methyl-3-nitro-4-quinolinol (1.0 eq)
- Phosphorus Oxychloride (  
) (Excess, solvent/reagent)[2]
- Triethylamine (  
) or DMF (Catalytic)

Procedure:

- Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (  
) , suspend 6-methyl-3-nitro-4-quinolinol in neat  
(approx. 5-10 mL per gram of starting material).
- Catalysis: Add 2-3 drops of dry DMF to catalyze the Vilsmeier-Haack type mechanism.

- Reaction: Heat the mixture to 100–110°C for 2–3 hours. The suspension should clear to become a homogeneous yellow/brown solution.
- Monitoring: Check by TLC (System: Hexane/Ethyl Acetate 3:1). The product will have a significantly higher   
than the polar starting material.
- Workup (Critical):
  - Cool the reaction mixture to room temperature.
  - Pour the mixture slowly onto crushed ice with vigorous stirring (Exothermic hydrolysis of excess   
).
  - Neutralize the aqueous slurry with solid   
or   
to pH 7–8.
  - Filter the resulting precipitate, wash with water, and dry in a vacuum oven.
- Purification: Recrystallize from ethanol or purify via flash column chromatography (   
, Hexane/EtOAc) if necessary.

## References

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Analogous Methodology). Advances in Computer Science Research, volume 59. Atlantis Press. Available at: [[Link](#)]
- Quinoline Synthesis and Reactivity. Organic Chemistry Portal. Gould-Jacobs Reaction. Available at: [[Link](#)]
- Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). John Wiley & Sons. (Standard reference for predicted NMR shifts).

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## Sources

- 1. 4-Chloro-6-methyl-3-nitroquinoline | 99010-06-7 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. [indianchemicalsociety.com](https://indianchemicalsociety.com) [[indianchemicalsociety.com](https://indianchemicalsociety.com)]
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